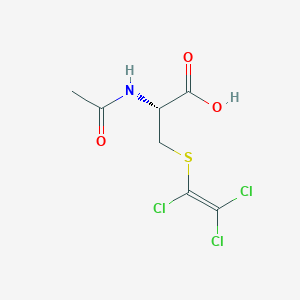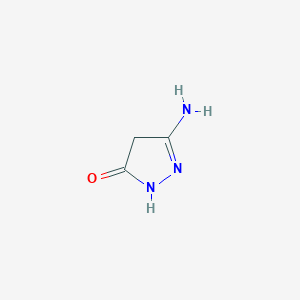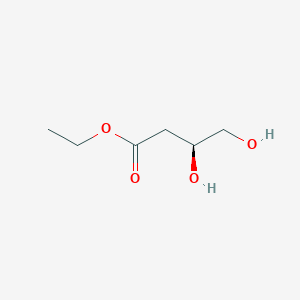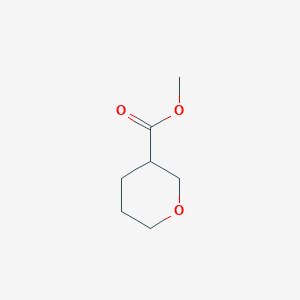
S-トリクロロビニル-N-アセチルシステイン
概要
説明
N-アセチル-S-(トリクロロビニル)-L-システインは、様々な分野における潜在的な用途により注目を集めている合成化合物です。これは、よく知られている抗酸化剤および粘液溶解剤であるN-アセチルシステインの誘導体です。 この化合物は、L-システインの硫黄原子に結合したトリクロロビニル基の存在を特徴としており、ユニークなN-アシル-L-アミノ酸となっています .
2. 製法
合成経路と反応条件: N-アセチル-S-(トリクロロビニル)-L-システインは、N-アセチルシステインとトリクロロエチレンの反応により合成できます。 この反応は通常、イミダゾールまたはリン酸などの弱塩基によって促進される、中性pHの水溶液中で起こります . このプロセスには、チオエステル中間体の生成が含まれ、その後、最終生成物を生成するために再配置されます。
工業生産方法: N-アセチル-S-(トリクロロビニル)-L-システインの工業生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高収率と純度を確保するために最適化されます。工業的な設定では、連続フロー反応器や結晶化やクロマトグラフィーなどの高度な精製技術が使用され、所望の製品品質を実現しています。
科学的研究の応用
N-acetyl-S-(trichlorovinyl)-L-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in detoxification processes and as a biomarker for exposure to trichloroethylene.
Medicine: Investigated for its antioxidant properties and potential therapeutic applications in conditions related to oxidative stress.
Industry: Utilized in the development of new materials and as an additive in various industrial processes .
作用機序
N-アセチル-S-(トリクロロビニル)-L-システインの作用機序は、様々な分子標的および経路との相互作用を含みます。
解毒: この化合物は、反応性代謝物と抱合して、それらの有害な影響を中和することにより、解毒剤として機能します。
抗酸化活性: フリーラジカルおよび活性酸素種を捕捉して、細胞を酸化損傷から保護します。
酵素阻害: N-アセチル-S-(トリクロロビニル)-L-システインは、代謝経路に関与する特定の酵素を阻害することができ、それらの活性を調節します
生化学分析
Biochemical Properties
It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may interact with enzymes, proteins, and other biomolecules involved in glutathione conjugation.
Cellular Effects
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that it is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have temporal effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have dosage-dependent effects in animal models.
Metabolic Pathways
S-Trichlorovinyl-N-acetylcysteine is a metabolite of tetrachloroethylene, which is bioactivated through glutathione conjugation . This suggests that S-Trichlorovinyl-N-acetylcysteine is involved in the metabolic pathways of glutathione conjugation.
Transport and Distribution
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also be transported and distributed within cells and tissues in a similar manner.
Subcellular Localization
It is known that its parent compound, tetrachloroethylene, can cause acute toxicity in renal cells from rats and renal mitochondria from rats and mice . This suggests that S-Trichlorovinyl-N-acetylcysteine may also have effects on its activity or function at the subcellular level.
準備方法
Synthetic Routes and Reaction Conditions: N-acetyl-S-(trichlorovinyl)-L-Cysteine can be synthesized through the reaction of N-acetylcysteine with trichloroethylene. The reaction typically occurs in an aqueous solution at a neutral pH, facilitated by a weak base such as imidazole or phosphate . The process involves the formation of a thioester intermediate, which subsequently rearranges to yield the final product.
Industrial Production Methods: Industrial production of N-acetyl-S-(trichlorovinyl)-L-Cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反応の分析
反応の種類: N-アセチル-S-(トリクロロビニル)-L-システインは、以下を含む様々な化学反応を起こします。
求核アシル置換: この反応は、求核剤によるアシル基の置換を伴い、多くの場合、酸性または塩基性条件によって促進されます.
酸化と還元: この化合物は、スルホキシドおよびスルホンを生成するために酸化することができます。一方、還元はチオールおよびジスルフィドの生成につながる可能性があります。
加水分解: 水および触媒の存在下で、N-アセチル-S-(トリクロロビニル)-L-システインは加水分解して、N-アセチルシステインとトリクロロエチレンを生成します。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
触媒: 加水分解および置換反応のための酸性または塩基性触媒。
主な生成物:
スルホキシドおよびスルホン: 酸化によって生成されます。
チオールおよびジスルフィド: 還元によって生成されます。
N-アセチルシステインとトリクロロエチレン: 加水分解によって生成されます。
4. 科学研究の用途
N-アセチル-S-(トリクロロビニル)-L-システインは、科学研究において幅広い用途を持っています。
化学: 有機合成における試薬として、および他の硫黄含有化合物の合成の前駆体として使用されます。
生物学: 解毒プロセスにおける潜在的な役割、およびトリクロロエチレンへの曝露のバイオマーカーとしての研究が行われています。
医学: 酸化ストレス関連の病気における抗酸化特性と潜在的な治療用途が調査されています。
類似化合物との比較
N-アセチル-S-(トリクロロビニル)-L-システインは、以下のような他の類似化合物と比較することができます。
N-アセチル-S-(2,2-ジクロロビニル)-システイン: この化合物は、構造は似ていますが、トリクロロではなく、2つの塩素原子を持っています。
N-アセチルシステイン: 粘液溶解作用と抗酸化作用で知られる親化合物ですが、トリクロロビニル基がないため、特定の解毒プロセスでは効果が低くなります。
ユニークさ: N-アセチル-S-(トリクロロビニル)-L-システイン中のトリクロロビニル基の存在は、アナログと比較して、解毒プロセスにおける反応性と効果を高めています。この構造的特徴は、研究および産業用途の両方で貴重な化合物となっています。
特性
IUPAC Name |
(2R)-2-acetamido-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20149602 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111348-61-9 | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111348619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Trichlorovinyl-N-acetylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20149602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-S-(1,2,2-TRICHLOROVINYL)-L-CYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKQ3S0EJ8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-acetyl-S-(trichlorovinyl)-L-cysteine (N-ac-TCVC) formed in the body and why is it considered a marker for potential kidney damage from perchloroethene exposure?
A1: N-ac-TCVC is formed as part of the detoxification pathway of PER, a common environmental contaminant. After inhalation, PER is metabolized in the liver, forming S-(trichlorovinyl)glutathione (TCVG) []. TCVG is further broken down into S-(trichlorovinyl)-L-cysteine (TCVC) and subsequently acetylated to form N-ac-TCVC, which is then excreted in urine. While N-ac-TCVC itself is not toxic, its precursor, TCVC, can be metabolized in the kidneys by cysteine conjugate beta-lyase to form reactive intermediates. These reactive intermediates can damage kidney cells, potentially leading to toxicity. Therefore, the presence of elevated N-ac-TCVC levels in urine serves as a valuable biomarker, indicating the formation of these potentially harmful reactive intermediates in the kidneys following PER exposure []. By monitoring N-ac-TCVC levels, researchers can gain insights into the extent of PER metabolism via this pathway and assess the potential risk of kidney damage associated with PER exposure.
Q2: The research paper mentions that rats excrete significantly higher levels of N-ac-TCVC compared to humans after exposure to the same levels of perchloroethene. What are the implications of this difference in terms of using rat models for assessing human health risks related to perchloroethene?
A2: The study highlights a key difference in PER metabolism between rats and humans: rats excrete considerably more N-ac-TCVC than humans under identical exposure conditions []. This difference is crucial because it suggests that rats may experience a higher degree of PER bioactivation through the glutathione conjugation pathway, leading to a greater accumulation of potentially nephrotoxic metabolites in their kidneys. Consequently, relying solely on rat tumorigenicity data to assess human cancer risks from PER exposure might lead to an overestimation of the actual danger to humans []. This disparity underscores the importance of considering species-specific metabolic differences when extrapolating toxicological data from animal models to humans. To refine risk assessments for PER exposure in humans, it becomes essential to incorporate data from human studies and develop more human-relevant models that accurately reflect our metabolic pathways and susceptibilities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)





![3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde](/img/structure/B122955.png)
